molecular formula C15H18N2O4S3 B2756581 N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide CAS No. 941929-85-7

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide

Cat. No. B2756581
CAS RN: 941929-85-7
M. Wt: 386.5
InChI Key: WYAXEGXLAVTEND-UHFFFAOYSA-N
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Description

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide, also known as TDQ, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinoline-based sulfonamides and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Optical Properties and Potential Applications

  • Compounds related to N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide, such as 2-functionally substituted thieno[3,2-c]quinolines, have been studied for their optical properties. These compounds exhibit moderate to high fluorescence quantum yields and potential applications as invisible ink dyes due to their structure-optical properties relationships (Bogza et al., 2018).

Synthesis and Reactivity

  • The synthesis and reactivity of similar compounds like 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline have been investigated. These studies include electrophilic substitution reactions leading to various derivatives, which are important for understanding the chemical behavior of these compounds (Aleksandrov et al., 2020).

Fragmentation Pathways

  • Research on the fragmentation pathways of N-(quinolin-8-yl) benzenesulfonamide derivatives has been conducted. This study provides insights into the structural characterization and analysis of similar compounds (Chen Bin, 2015).

Catalyst Applications

  • Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, related to the compound of interest, have been synthesized and characterized. These complexes show good activity as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).

Interaction with Biological Systems

  • Studies have been conducted on copper complexes with sulfonamides, including N-quinolin-8-yl-benzenesulfonamide derivatives. These studies focus on the crystal structure and interaction with biological systems like DNA and hydrogen peroxide (Macías et al., 2003).

Anticancer Activity

  • Research on 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives has shown substantial in vitro anticancer activity, highlighting the potential of these compounds in cancer therapy (Ghorab et al., 2011).

Electroanalytical Studies

  • Electroanalytical studies of 4-methyl-N-quinolin-8-ylbenzenesulfonamide, a compound with structural similarity, have been carried out, providing insights into the voltammetric behavior and potential analytical applications (Abelairas et al., 1994).

properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S3/c1-2-23(18,19)16-13-7-8-14-12(11-13)5-3-9-17(14)24(20,21)15-6-4-10-22-15/h4,6-8,10-11,16H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAXEGXLAVTEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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